Product packaging for 2-Oxetanone, 4-methyl-3-methylene-(Cat. No.:CAS No. 117203-16-4)

2-Oxetanone, 4-methyl-3-methylene-

Cat. No.: B14310131
CAS No.: 117203-16-4
M. Wt: 98.10 g/mol
InChI Key: ABPAZYHRDOVNLH-UHFFFAOYSA-N
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Description

Historical Trajectories and Seminal Academic Investigations in Diketene (B1670635) Chemistry

The story of 2-Oxetanone, 4-methyl-3-methylene- is intrinsically linked to the history of ketenes, a class of organic compounds characterized by the R₂C=C=O functional group. wikipedia.org The systematic study of ketenes began in 1905 with the work of Hermann Staudinger, who was inspired by the discovery of reactive organic intermediates. wikipedia.org Ketenes are highly reactive and typically generated in situ for use in chemical synthesis. wikipedia.org

A crucial reaction of ketene (B1206846) (H₂C=C=O) is its dimerization to form diketene (4-methylideneoxetan-2-one). wikipedia.orgbritannica.com This process is a key industrial method, where ketene is often produced by the high-temperature pyrolysis of acetic acid or acetone. britannica.comresearchgate.net The resulting diketene is a more stable, liquid compound that serves as a crucial and safer surrogate for the gaseous and highly toxic ketene in many chemical applications. wikipedia.orgbritannica.com Seminal work by researchers like Charles D. Hurd further refined the preparation of ketene, which is essential for producing diketene. ablesci.com Diketene itself has become an important industrial intermediate, widely used in the synthesis of acetoacetate (B1235776) esters and amides, which are precursors to pharmaceuticals, pigments, and insecticides. wikipedia.org 2-Oxetanone, 4-methyl-3-methylene- can be viewed as a substituted derivative of the fundamental diketene structure, inheriting its reactive potential.

Profound Significance of the Four-Membered Lactone Ring System in Contemporary Organic Synthesis

The core structural feature of 2-Oxetanone, 4-methyl-3-methylene- is the β-lactone, a four-membered cyclic ester. wikipedia.orgoxfordreference.com This ring system is of profound significance in modern organic chemistry due to a combination of inherent ring strain and the presence of versatile functional groups. Molecules containing strained four-membered rings are increasingly prevalent scaffolds in bioactive compounds and pharmaceuticals, as they can enhance both potency and metabolic stability. acs.org

β-Lactones are valuable intermediates in synthesis. britannica.com Their ring strain facilitates ring-opening reactions, allowing for the stereocontrolled introduction of new functionalities. For instance, hydrolysis of a lactone yields a hydroxy acid, while reaction with an amine produces an amino acid derivative. wikipedia.org They can also be reduced to form diols. wikipedia.org Furthermore, the strained ring system has been exploited in various chemical transformations, including polymerization to form polyesters like polylactic acid (from the lactide dimer), and as building blocks in the synthesis of more complex molecules. wikipedia.orgacs.org The ability to construct these strained rings and subsequently manipulate them makes the β-lactone a powerful tool for synthetic chemists aiming to access complex molecular architectures. acs.orgorganic-chemistry.org

Emergent Research Paradigms and Persistent Challenges in 2-Oxetanone, 4-methyl-3-methylene- Chemistry

Emergent research on molecules like 2-Oxetanone, 4-methyl-3-methylene- focuses on harnessing the unique reactivity imparted by its dual functionalities: the strained β-lactone ring and the exocyclic methylene (B1212753) group, which acts as a Michael acceptor. This combination allows for a rich variety of potential transformations, such as conjugate additions, cycloadditions, and ring-opening polymerizations, making it an attractive monomer and synthetic building block. Research paradigms may explore its use in creating novel polymers or as a key intermediate in the synthesis of complex heterocyclic compounds.

However, significant challenges persist. The high reactivity that makes this compound synthetically attractive also contributes to its instability. Like its parent compound diketene, 2-Oxetanone, 4-methyl-3-methylene- is susceptible to decomposition. researchgate.net The high decomposition energy associated with diketene is a major safety concern in industrial settings, and similar stability issues can be anticipated for its derivatives. researchgate.net A primary challenge, therefore, lies in controlling the reactivity of the molecule to achieve selective transformations while preventing unwanted side reactions or decomposition. Future research will likely focus on developing mild and highly selective catalytic methods to unlock the full synthetic potential of this reactive molecule, addressing the persistent challenges of stability and control.

Data Tables

Table 1: Physicochemical Properties of 2-Oxetanone, 4-methyl-3-methylene-

Property Value
IUPAC Name 4-methyl-3-methylideneoxetan-2-one nih.gov
Synonyms alpha-methylene-beta-butyrolactone nih.gov
CAS Number 117203-16-4 nih.gov
Molecular Formula C₅H₆O₂ nih.gov
Molecular Weight 98.10 g/mol nih.gov
Canonical SMILES CC1C(=C)C(=O)O1 nih.gov

| InChI Key | ABPAZYHRDOVNLH-UHFFFAOYSA-N nih.gov |

Table 2: List of Chemical Compounds Mentioned

Compound Name Chemical Formula Key Role/Mention
2-Oxetanone, 4-methyl-3-methylene- C₅H₆O₂ Main subject of the article
Acetic Acid CH₃COOH Precursor for industrial ketene production britannica.com
Acetone (CH₃)₂CO Precursor for ketene production britannica.com
Diketene C₄H₄O₂ Dimer of ketene, important industrial intermediate wikipedia.org
Ketene CH₂CO Highly reactive intermediate, dimerizes to diketene wikipedia.orgbritannica.com
β-Propiolactone C₃H₄O₂ A simple β-lactone used in synthesis britannica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B14310131 2-Oxetanone, 4-methyl-3-methylene- CAS No. 117203-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117203-16-4

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

4-methyl-3-methylideneoxetan-2-one

InChI

InChI=1S/C5H6O2/c1-3-4(2)7-5(3)6/h4H,1H2,2H3

InChI Key

ABPAZYHRDOVNLH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)C(=O)O1

Origin of Product

United States

Advanced Reactivity and Mechanistic Investigations of 2 Oxetanone, 4 Methyl 3 Methylene

Cycloaddition Reactions Involving 2-Oxetanone, 4-methyl-3-methylene-

The unique structure of 2-Oxetanone, 4-methyl-3-methylene-, featuring both a strained four-membered ring and a reactive exocyclic double bond, allows it to participate in various cycloaddition reactions.

Diels-Alder Reactivity as Both Diene and Dienophile Species

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.comnih.gov For a successful reaction, the diene must be in a conjugated s-cis conformation. masterorganicchemistry.com The reactivity is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comyoutube.com

While specific studies on the Diels-Alder reactivity of 2-Oxetanone, 4-methyl-3-methylene- are not extensively detailed in the provided results, its conjugated diene system within the α,β-unsaturated lactone structure suggests its potential to act as a diene. Conversely, the electron-withdrawing nature of the carbonyl group could activate the exocyclic double bond, enabling it to function as a dienophile. The reaction's viability would depend on the specific reaction partners and conditions.

[2+2] Cycloadditions in Catalytic Asymmetric Transformations

Catalytic asymmetric [2+2] cycloadditions are valuable methods for constructing chiral four-membered rings, such as cyclobutanes. These reactions often employ metal catalysts or organocatalysts to control the stereochemistry. For instance, the use of a Mg(II)/N,N'-dioxide complex has been shown to catalyze the [2+2] cycloaddition of N-allenamides, yielding polysubstituted methylenecyclobutanes with high enantioselectivity. rsc.org While this example doesn't directly involve 2-Oxetanone, 4-methyl-3-methylene-, it demonstrates a relevant catalytic approach for similar transformations.

The development of organocatalytic asymmetric [2+n] cycloadditions has expanded the scope of these reactions. nih.gov Chiral phosphoric acids, for example, have been successfully used in the asymmetric [4+2] cycloaddition of 3-vinylindoles with ortho-quinone methides to produce chiral chroman derivatives. nih.gov Such catalytic systems could potentially be adapted for [2+2] cycloadditions involving substrates like 2-Oxetanone, 4-methyl-3-methylene-.

Nucleophilic Addition Pathways Initiated at the Carbonyl Moiety

The carbonyl group in 2-Oxetanone, 4-methyl-3-methylene-, is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to reaction with various nucleophiles. masterorganicchemistry.com This addition reaction leads to a change in the hybridization of the carbonyl carbon from sp2 to sp3 and results in a tetrahedral intermediate. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a new single bond. The resulting intermediate is an alkoxide, which can then be protonated to yield an alcohol. youtube.com The reversibility of this addition depends on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds lead to irreversible additions, while weaker nucleophiles like water, alcohols, and cyanide ions result in reversible additions. masterorganicchemistry.com

Ring-Opening Reactions and Subsequent Functionalization

The strained four-membered ring of 2-oxetanones makes them prone to ring-opening reactions, which can be initiated by various reagents and catalysts. researchgate.net This reactivity provides a pathway to a diverse range of functionalized products. researchgate.net

Catalytic Ring Opening of Substituted 2-Oxetanones to Form Unsaturated Ether Acids/Esters

The catalytic ring-opening of oxetanes is a well-established method for synthesizing functionalized molecules. For instance, acid-catalyzed intramolecular ring-opening of oxetanes can lead to the formation of tetrahydropyrans. acs.org While the provided information doesn't specifically detail the formation of unsaturated ether acids/esters from 2-Oxetanone, 4-methyl-3-methylene-, the general principle of acid- or metal-catalyzed ring-opening is applicable. The presence of the exocyclic methylene (B1212753) group would likely be retained in the product, leading to an unsaturated derivative. Some oxetane-carboxylic acids have been observed to be unstable and can isomerize to form lactones upon heating. acs.org

Nucleophile-Induced Ring Scission and Product Analysis

Nucleophiles can induce the cleavage of the oxetane (B1205548) ring, leading to a variety of products depending on the nature of the nucleophile and the substitution pattern on the ring. researchgate.net For example, the reaction of pyrrolo[2,1-c] masterorganicchemistry.comnih.govbenzothiazines with nucleophiles can lead to ring contraction through cleavage of a sulfur-carbon bond and subsequent intramolecular cyclization. beilstein-journals.org In the context of 2-Oxetanone, 4-methyl-3-methylene-, a nucleophilic attack could occur at either the carbonyl carbon or the β-position to the carbonyl group, leading to different ring-opened products. The specific outcome would be dictated by the reaction conditions and the nucleophile employed.

Investigation of Alkylation Potential and Acyl Fission Mechanisms

The reactivity of α-methylene-β-lactones like 2-Oxetanone, 4-methyl-3-methylene-, is characterized by a competition between two primary modes of nucleophilic attack: 1,4-conjugate addition (Michael addition) at the exocyclic methylene group and nucleophilic attack at the carbonyl carbon of the lactone ring. The latter can proceed via two distinct bond cleavage pathways: alkyl C–O bond fission or acyl C–O bond fission. nih.gov

The selective ring-opening of these lactones is a significant challenge, as it can lead to two different isomeric products. nih.gov However, studies have shown that transition metal catalysis can provide excellent selectivity. A palladium-catalyzed ring-opening reaction of α-methylene-β-lactones with various amines (primary, secondary, and aryl) has been developed that proceeds with high selectivity through the activation of the acyl C–O bond. nih.gov This process is believed to involve the oxidative addition of the palladium catalyst into the acyl C–O bond, facilitated by the olefin acting as a directing group, to form a palladacycle intermediate. nih.gov This contrasts with the alternative pathway involving allyl C–O bond activation. nih.gov

The α-methylene-β-lactone moiety is considered a warhead with multiple electrophilic sites. nih.gov Tandem mass spectrometry studies have revealed that it can react with various nucleophilic residues on proteins, such as cysteine, serine, lysine, threonine, and tyrosine. These reactions can occur through either Michael addition to the α,β-unsaturated system or via acyl addition, which corresponds to the acyl C–O fission pathway. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of α-Methylene-β-Lactones This table summarizes the observed selectivity in the palladium-catalyzed amination of α-methylene-β-lactones.

Catalyst System Nucleophile Predominant Pathway Product Type Reference
Pd(OAc)₂ / dppf Primary & Secondary Amines Acyl C-O Fission β-Hydroxy Amides nih.gov
Pd(OAc)₂ / dppf Aryl Amines Acyl C-O Fission β-Hydroxy Amides nih.gov

Reactions with Radical Species

The study of radical reactions involving oxetane derivatives is crucial for understanding combustion chemistry and atmospheric processes. researchgate.net The reactions of cyclic ethers like oxetanes involve a competition between ring-opening of the initial radical and its reaction with molecular oxygen. researchgate.net The subsequent reactions of the resulting hydroperoxy-substituted carbon-centered radicals (Q̇OOH) can produce a variety of products, including species that promote chain-branching. researchgate.net

The rate expressions found for these reactions demonstrate the influence of methyl substitution on the activation energy of the hydrogen abstraction process. These kinetic parameters are essential for the development of accurate combustion models. mdpi.combohrium.com

Substrate Rate Expression (log₁₀(k/cm³ mol⁻¹ s⁻¹)) Temperature Range (°C)
Oxetan 11.29 - 35.22 (kJ mol⁻¹) / (2.303RT) 100-200
2-Methyloxetan 11.42 - 34.04 (kJ mol⁻¹) / (2.303RT) 100-200
2,4-Dimethyloxetan 11.51 - 33.52 (kJ mol⁻¹) / (2.303RT) 100-200

Aza-Michael Addition Chemistry for Oxetane Derivative Synthesis

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for forming C–N bonds. mdpi.comorganic-chemistry.org This strategy has been applied to the synthesis of new oxetane derivatives, which are valuable as building blocks in medicinal chemistry. acs.orgresearchgate.net

A general approach involves the reaction of methyl 2-(oxetan-3-ylidene)acetate, a compound structurally analogous to 2-Oxetanone, 4-methyl-3-methylene-, with various heterocyclic amines. mdpi.comnih.gov For instance, the reaction with NH-heterocycles like pyrazole (B372694) and imidazole (B134444) can be catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or cesium carbonate to yield functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.comnih.gov These reactions often proceed with high regioselectivity and in good to excellent yields under mild conditions. mdpi.com This methodology provides a route to novel heterocyclic amino acid-like structures containing the oxetane ring. bohrium.comresearchgate.netnih.gov

Table 3: Examples of Aza-Michael Addition for Oxetane Derivative Synthesis This table showcases the synthesis of oxetane derivatives using aza-Michael addition to methyl 2-(oxetan-3-ylidene)acetate.

Amine Nucleophile Catalyst Product Type Reference
NH-Heterocycles DBU 3-Substituted 3-(acetoxymethyl)oxetanes mdpi.com
Indazole Cs₂CO₃ N-1 and N-2 substituted indazole adducts mdpi.com
(N-Boc-cycloaminyl)amines DBU 3-Substituted 3-(acetoxymethyl)oxetanes researchgate.net

Polymerization Research Pertaining to 2 Oxetanone, 4 Methyl 3 Methylene

Conditions and Characteristics of Homopolymerization and Oligomer Formation

Detailed experimental data on the specific conditions and characteristics of the homopolymerization and oligomer formation of 2-Oxetanone, 4-methyl-3-methylene- are not extensively documented in publicly available literature. General statements suggest that the compound can undergo both cationic and anionic ring-opening polymerization; however, specific catalysts, initiator systems, solvents, temperatures, and resulting polymer yields for homopolymerization are not well-established.

For analogous, yet structurally distinct, β-propiolactones with α-alkyl substituents, anionic polymerization has been successfully carried out. For instance, the polymerization of α-methyl-β-pentyl-β-propiolactone has been achieved using potassium methoxide (B1231860) or potassium hydroxide (B78521) complexes, yielding polyesters. nih.govresearchgate.netresearchgate.net These studies provide a potential framework for investigating the polymerization of 2-Oxetanone, 4-methyl-3-methylene-, though the influence of the exocyclic methylene (B1212753) group on the polymerization process would be a critical distinguishing factor.

Mechanistic Investigations of 2-Oxetanone, 4-methyl-3-methylene- Polymerization Pathways

The mechanistic pathways for the polymerization of 2-Oxetanone, 4-methyl-3-methylene- are a subject of scientific interest due to the dual reactivity of the monomer. Theoretically, two primary competing mechanisms can be proposed:

Ring-Opening Polymerization (ROP): This would involve the cleavage of the strained four-membered lactone ring, leading to a polyester (B1180765) with a repeating unit that incorporates the carbonyl group and the oxygen atom from the ring into the polymer backbone. This is a common pathway for other β-lactones. nih.govwikipedia.orgmdpi.com

Vinyl-Addition Polymerization: This pathway would proceed through the polymerization of the exocyclic methylene (C=CH₂) double bond, similar to the polymerization of acrylic monomers. The β-lactone ring would remain as a pendant group on the polymer backbone.

The prevalence of one pathway over the other, or the potential for a combination of both, would be highly dependent on the polymerization conditions, particularly the type of initiator used (anionic, cationic, or free-radical). For the related α-methyl-β-pentyl-β-propiolactone, an addition-elimination mechanism has been confirmed for anionic polymerization initiated by alkoxides. nih.gov However, the exocyclic double bond in 2-Oxetanone, 4-methyl-3-methylene- introduces a reactive site not present in the aforementioned analogue, making direct extrapolation of the mechanism challenging.

Polymer Properties and Detailed Structural Characterization of Poly(2-oxetanone, 4-methyl-3-methylene-)

Due to the limited research on the successful homopolymerization of 2-Oxetanone, 4-methyl-3-methylene-, a detailed characterization of the resulting polymer, poly(2-oxetanone, 4-methyl-3-methylene-), is not available in the literature. Key properties such as molecular weight, molecular weight distribution, thermal properties (glass transition temperature, melting point), solubility, and detailed structural analysis via techniques like NMR and IR spectroscopy have not been reported for a homopolymer of this specific monomer.

For context, research on the anionic polymerization of other substituted β-propiolactones has yielded polyesters whose structures were confirmed using methods such as ESI-MSn, FT-IR, and NMR. nih.govresearchgate.net These techniques would be essential for characterizing the structure of poly(2-oxetanone, 4-methyl-3-methylene-) and determining the operative polymerization mechanism.

Computational and Theoretical Elucidation of 2 Oxetanone, 4 Methyl 3 Methylene

Quantum Chemical Calculations for Structural Elucidation and Stability Assessment

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and assessing the stability of 2-oxetanone, 4-methyl-3-methylene-. Computational methods, particularly Density Functional Theory (DFT), are employed to predict molecular geometries, vibrational frequencies, and electronic properties.

The PubChem database provides computed properties for 2-oxetanone, 4-methyl-3-methylene- (CID 543106), which offer a baseline for its structural and electronic characteristics. nih.gov These calculations, while not attributed to a specific peer-reviewed study, are generated using established computational methods.

Computed Molecular Properties of 2-Oxetanone, 4-methyl-3-methylene-

Property Value Source
Molecular Formula C5H6O2 PubChem
Molecular Weight 98.10 g/mol PubChem
IUPAC Name 4-methyl-3-methylideneoxetan-2-one PubChem
InChI Key ABPAZYHRDOVNLH-UHFFFAOYSA-N PubChem
Canonical SMILES CC1C(=C)C(=O)O1 PubChem
XLogP3-AA 0.7 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 0 PubChem
Exact Mass 98.036779430 Da PubChem

These computed descriptors provide a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions. The planarity of the lactone ring and the exocyclic methylene (B1212753) group is a key feature, influencing the molecule's electronic structure and reactivity.

Theoretical Studies of Reaction Mechanisms and Energy Barrier Determination

While specific theoretical studies on the reaction mechanisms of 2-oxetanone, 4-methyl-3-methylene- are not extensively documented in publicly available literature, research on related substituted β-lactones provides valuable insights. Computational studies on the ring-closure reactions to form α- and β-lactones have been conducted to understand the competition between different reaction pathways. For instance, a study on the ring-closure of substituted 2-chlorosuccinates to form α- or β-lactones utilized MP2/6-311+G(d,p)//MP2/6-31+G(d) calculations. rsc.org This level of theory was used to determine the relative enthalpies and Gibbs free energies of activation, which are crucial for predicting the feasibility and outcome of a reaction. rsc.org

For the 2-methyl substituted substrate in that study, the difference in the free-energy barriers for the formation of the α-lactone versus the β-lactone was found to be less than 1 kJ mol⁻¹, indicating a competitive formation of both ring sizes under the studied conditions. rsc.org Such computational approaches could be applied to understand the formation and subsequent reactions of 2-oxetanone, 4-methyl-3-methylene-. The presence of the exocyclic methylene group introduces a site for potential Michael addition reactions, and theoretical studies could elucidate the energy barriers associated with nucleophilic attack at this position versus attack at the carbonyl carbon of the lactone.

Conformational Analysis and Stereochemical Insights from Computational Models

The stereochemistry of 2-oxetanone, 4-methyl-3-methylene- is centered around the chiral carbon at the 4-position. Computational models are instrumental in understanding the conformational preferences and the stereochemical outcomes of reactions involving this compound.

Conformational analysis of lactones, in general, has been a subject of interest to understand their inherent stability and reactivity. For substituted lactones, the preferred conformation often involves minimizing steric interactions. In the case of γ-valerolactone, for example, conformational analysis revealed an equilibrium between two envelope conformations, with the conformer having a pseudo-equatorial methyl group being more stable. rsc.org For δ-valerolactone, the half-chair and boat forms are the interconverting conformations. rsc.org

Molecular Modeling of Intermolecular Interactions and Binding Affinities

Molecular modeling techniques are crucial for understanding how 2-oxetanone, 4-methyl-3-methylene- interacts with other molecules, which is particularly relevant in the context of its potential biological activity. The α-methylene-γ-lactone moiety, a related structural feature, is known to be a Michael acceptor and can react with biological nucleophiles. nih.gov

Computational studies can model the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that precede any covalent bond formation. The electrostatic potential surface of the molecule can be calculated to identify electron-rich and electron-poor regions, predicting sites of interaction. The computed properties from PubChem indicate that 2-oxetanone, 4-methyl-3-methylene- has two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen), suggesting its potential to interact with hydrogen bond donors. nih.gov

Catalysis in the Synthesis and Reactivity of 2 Oxetanone, 4 Methyl 3 Methylene

Enantioselective Catalysis in Oxetanone Synthesis and Transformations

The creation of chiral centers with high enantiopurity is a cornerstone of modern organic synthesis, particularly for producing biologically active molecules. Enantioselective catalysis provides a powerful tool for synthesizing chiral β-lactones, including the parent structure of 2-oxetanone, 4-methyl-3-methylene-. digitellinc.com While research often focuses on the broader class of β-lactones, the principles are directly applicable to the synthesis of specific, substituted analogs.

Pioneering work in this field demonstrated the effectiveness of cinchona alkaloids as nucleophilic catalysts for the reaction between ketenes and aldehydes, a foundational method for β-lactone synthesis. acs.org This approach has been significantly expanded over the years. acs.org Modern strategies frequently employ chiral Lewis bases or organocatalysts to achieve high levels of enantioselectivity. For instance, isothiourea catalysts like HyperBTM have been successfully used in the reaction of ammonium (B1175870) enolate precursors with ketones to produce β-lactones with high diastereoselectivity and enantioselectivity (up to >95:5 dr and >99:1 er). rsc.org

Another significant approach involves the use of chiral oxazaborolidines, which have proven successful in mediating enantioselective reactions. acs.org The proposed mechanism for β-lactone formation using these catalysts involves the coordination of the aldehyde to the chiral Lewis acid, followed by a stereoselective [2+2] cycloaddition with ketene (B1206846). acs.org This method has been demonstrated to be effective for a range of aldehydes, including α-branched variants. acs.org

Biocatalysis also presents a valuable, green alternative for producing enantiomerically pure lactones. nih.gov Baeyer–Villiger monooxygenases (BVMOs) are particularly noteworthy as they can catalyze oxidations with high enantiospecificity and enantioselectivity, often yielding products complementary to those from chemical methods. nih.gov

Table 1: Examples of Catalysts in Enantioselective β-Lactone Synthesis

Catalyst Type Specific Catalyst Example Reactants Key Finding Reference
Organocatalyst (Lewis Base) Isothiourea (HyperBTM) Symmetric anhydrides and perfluoroalkylketones High diastereo- and enantioselectivity for β-lactone formation. rsc.org
Chiral Lewis Acid Chiral Oxazaborolidine Aldehydes and ketene First demonstration of β-lactone formation from α-branched aldehydes and ketene. acs.org
Organocatalyst (Lewis Base) Homobenzotetramisole Keto acids Furnished five- and six-membered-fused β-lactones with excellent enantioselectivities. thieme-connect.com
Alkaloid (Lewis Base) Cinchona Alkaloids Chloral and ketene Pioneering discovery for effective nucleophilic catalysis in β-lactone synthesis. acs.org

Role of Lewis Acid and Lewis Base Catalysis in Cycloaddition Chemistry

Lewis acid and base catalysis are fundamental to the synthesis of the oxetanone ring, primarily through [2+2] cycloaddition reactions. Lewis acids enhance the reactivity of carbonyl compounds, making them more susceptible to nucleophilic attack by a ketene or ketene equivalent.

Theoretical and experimental studies have extensively investigated the Lewis acid-promoted [2+2] cycloaddition to form β-lactones. acs.org Calculations have shown that the presence of a Lewis acid like boron trifluoride (BF₃) can dramatically reduce the activation energy for the cycloaddition, from 40.8 kcal/mol (uncatalyzed) to 11.9 kcal/mol at the HF/6-31G* level of theory. acs.org This acceleration makes the reaction feasible under milder conditions. The mechanism is often a concerted, asynchronous cycloaddition. nih.govnih.gov The use of Lewis acids like ethylaluminum dichloride (EtAlCl₂) has been shown to improve reaction rates, yields, and diastereoselectivity compared to thermal conditions. nih.govnih.gov However, a significant challenge can be product inhibition, where the newly formed β-lactone coordinates to the Lewis acid, necessitating stoichiometric amounts of the catalyst. nih.govacs.org

Lewis bases also play a critical role, particularly in reactions that proceed via an ammonium enolate intermediate. In the synthesis of N-heterocycle-fused β-lactones, a stoichiometric amount of a Lewis base such as 4-pyrrolidinopyridine (B150190) (4-PPY) can be used. thieme-connect.com More advanced strategies employ catalytic amounts of chiral Lewis bases, such as homobenzotetramisole, to induce enantioselectivity in aldol-lactonization reactions that form the β-lactone ring. thieme-connect.com

Table 2: Influence of Lewis Acid Catalysis on [2+2] Cycloaddition for β-Lactone Synthesis

Lewis Acid Reactants Conditions Outcome Reference
Boron Trifluoride (BF₃) Formaldehyde and Ketene Ab initio calculations (HF/6-31G*) Activation energy reduced from 40.8 to 11.9 kcal/mol. acs.org
Ethylaluminum dichloride (EtAlCl₂) Ketenes and Alkenes N/A Increased reactivity, yield, and improved diastereoselectivity compared to thermal methods. nih.govnih.gov
Chiral Oxazaborolidines Allenoates and Alkenes Catalytic Enables control of enantioselectivity in the formation of cyclobutanes. nih.govacs.org
Magnesium Bromide Etherate (MgBr₂·OEt₂) Unsaturated ester -78 °C, 3 hours Catalyzed intramolecular ene reaction to form an 8-membered bicyclic lactone in good yield and high selectivity. scispace.com

Application of Transition Metal Catalysis in Ring-Opening and Functionalization Reactions

While the synthesis of the 2-oxetanone, 4-methyl-3-methylene- core often relies on cycloadditions, its subsequent reactivity and functionalization can be powerfully mediated by transition metal catalysts. The strained four-membered ring and the reactive exocyclic methylene (B1212753) group are prime targets for such transformations. Common mechanistic steps in transition metal catalysis include oxidative addition, reductive elimination, migratory insertion, and beta-hydrogen elimination, all of which can play a role in the reactions of this compound. libretexts.org

Transition metal complexes can catalyze a variety of transformations, including cross-coupling reactions, C-H bond activation, and cyclizations. nih.gov For a molecule like 2-oxetanone, 4-methyl-3-methylene-, a key application would be in ring-opening reactions followed by functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could potentially be employed to functionalize the molecule after a suitable ring-opening or derivatization step. nih.gov

A highly relevant area is the chromium-catalyzed synthesis of α-exo-methylene γ-butyrolactones, which, although a different ring size, demonstrates the utility of transition metals in manipulating methylene lactone structures. organic-chemistry.orgnih.gov A chromium-catalyzed carbonyl allylation followed by lactonization has been developed for this purpose, showcasing high enantioselectivity with the use of specific chiral ligands. organic-chemistry.org Furthermore, intramolecular chromium(II)-catalyzed pinacol (B44631) cross-coupling of 2-methylene-α,ω-dicarbonyls has been reported to form cyclic diols diastereoselectively, indicating the potential for transition metals to mediate complex cyclizations involving a methylene group. researchgate.net The reactivity of the exocyclic double bond in 2-oxetanone, 4-methyl-3-methylene- could be harnessed in similar transition metal-catalyzed processes, such as additions or C-H functionalization of the adjacent methyl group. mdpi.com

Table 3: Potential Transition Metal-Catalyzed Reactions for Methylene Lactone Functionalization

Catalyst System Reaction Type Substrate Class Potential Application for 2-Oxetanone, 4-methyl-3-methylene- Reference
Chromium/Chiral Bisoxazoline Ligand Carbonyl 2-(alkoxycarbonyl)allylation Aldehydes Analogous allylation or functionalization of the carbonyl group prior to cyclization. organic-chemistry.org
Chromium(II) chloride Intramolecular Pinacol Cross-Coupling 2-Methylene-α,ω-dicarbonyls Functionalization via coupling reactions at the methylene position. researchgate.net
Palladium complexes Cross-Coupling (e.g., Suzuki, Heck) Organohalides, Alkenes, Boronic acids Ring-opening followed by C-C bond formation to introduce new substituents. nih.gov
Iridium, Ruthenium, Platinum Auto-Transfer Hydrogenative (ATH) Alkylation Methyl heteroarenes and alcohols Alkylation at the C(sp³)–H bonds of the 4-methyl group. mdpi.com

Applications of 2 Oxetanone, 4 Methyl 3 Methylene As a Crucial Synthetic Intermediate

Intermediate in the Synthesis of Complex Organic Molecules

2-Oxetanone, 4-methyl-3-methylene- serves as a key precursor in the synthesis of more complex organic structures, including various natural products and their analogues. The inherent reactivity of its α,β-unsaturated lactone system, particularly as a Michael acceptor, allows for the introduction of diverse functionalities and the construction of intricate molecular frameworks. nih.govacs.org The strained β-lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be strategically employed to build larger, more complex molecules. nih.gov

While specific, named total syntheses employing 2-Oxetanone, 4-methyl-3-methylene- are not extensively documented in readily available literature, the broader class of α-methylene-γ-butyrolactones, which share the key reactive moiety, are well-established intermediates in the synthesis of numerous biologically active compounds. acs.orgcapes.gov.br For instance, these core structures are found in many natural products known for their cytotoxic activity. capes.gov.br The synthetic utility demonstrated by its γ-lactone counterparts strongly suggests the potential of 2-Oxetanone, 4-methyl-3-methylene- in similar synthetic endeavors, offering a pathway to novel molecular architectures.

Fundamental Building Block for Diverse Heterocyclic Compounds

The electrophilic nature of both the carbonyl carbon and the β-carbon of the exocyclic double bond makes 2-Oxetanone, 4-methyl-3-methylene- an excellent starting material for the synthesis of a variety of heterocyclic compounds. The molecule can undergo reactions that either retain the oxetane (B1205548) ring while functionalizing it, or that use the ring as a synthon for larger heterocyclic systems through ring-opening or cycloaddition reactions.

A notable example of its application is in the synthesis of spiro-heterocycles. For instance, the related α-methylene-γ-butyrolactone can participate in a Cu(I)-catalyzed exo-selective 1,3-dipolar cycloaddition with azomethine ylides to form spiro-[butyrolactone-pyrrolidine] derivatives. sigmaaldrich.comsigmaaldrich.com This type of reaction highlights the potential of 2-Oxetanone, 4-methyl-3-methylene- to serve as a scaffold for generating complex, three-dimensional heterocyclic structures. Furthermore, the α-methylene-γ-butyrolactone motif has been derivatized to include other heterocycles, indicating its versatility as a building block. acs.orgnih.gov

Precursor in the Production of Oligomers and Advanced Polymeric Materials

A significant application of 2-Oxetanone, 4-methyl-3-methylene- is in the field of polymer chemistry, where it serves as a monomer for the synthesis of advanced polyesters. The polymerization can proceed through two distinct, regioselective pathways depending on the choice of catalyst or initiator, allowing for the creation of polymers with different topologies and properties. ccspublishing.org.cn

Vinyl-addition polymerization of the exocyclic methylene (B1212753) group, typically initiated by radical initiators such as azodiisobutyronitrile (AIBN), results in the formation of linear poly(α-methylene-β-butyrolactone). In this polymer, the β-lactone ring remains as a pendant group along the polymer backbone. ccspublishing.org.cn

Alternatively, ring-opening polymerization (ROP) can be achieved using various catalysts. Achiral Salen aluminum complexes, for example, catalyze the ring-opening at the acyl C-O bond to produce linear syndiotactic-enriched polyesters, where the carbon-carbon double bond is preserved as a recurring unit in the polymer chain. ccspublishing.org.cnresearchgate.net Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) also facilitate the ring-opening polymerization to yield linear polyesters under mild conditions. ccspublishing.org.cn Interestingly, using a simple salt like sodium iodide can lead to the formation of crystalline cyclic polyesters through a process involving the cleavage of the alkyl Cβ-O bond. ccspublishing.org.cn

The ability to control the polymerization pathway allows for the tailoring of the resulting polyester's properties, making 2-Oxetanone, 4-methyl-3-methylene- a valuable monomer for creating a range of functional and potentially biodegradable materials.

Regioselective Polymerization of 2-Oxetanone, 4-methyl-3-methylene- (MβBL)
Catalyst/InitiatorPolymerization TypeResulting Polymer StructureKey FeaturesReference
Azodiisobutyronitrile (AIBN)Vinyl-AdditionLinear Poly(α-methylene-β-butyrolactone) (PMβBL)β-lactone unit remains as a pendant group. ccspublishing.org.cn
Achiral Salen aluminum complexesRing-Opening (acyl C-O cleavage)Linear syndiotactic-enriched polyester (B1180765)Controllable molecular weight and narrow polydispersity; C=C bond is preserved in the backbone. ccspublishing.org.cnresearchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Ring-OpeningLinear polyesterHigh activity under mild conditions. ccspublishing.org.cn
Sodium Iodide (NaI)Ring-Opening (alkyl Cβ-O cleavage)Crystalline cyclic polyesterPredominantly forms cyclic structures with a melting point of 145.4 °C. ccspublishing.org.cn

Utilization in the Synthesis of Dyes and Pigments

While direct evidence for the use of 2-Oxetanone, 4-methyl-3-methylene- in the commercial synthesis of specific dyes and pigments is not prominent in the available literature, its chemical functionalities suggest a potential role in this field. The conjugated system of the α,β-unsaturated carbonyl group could serve as a chromophore or be modified to create one. The reactivity of the molecule allows for its incorporation into larger, more complex conjugated systems, which are the basis of many organic colorants. Further research would be needed to explore its utility as a precursor for novel dyes and pigments.

Contribution to Agricultural Chemistry through Pesticide Synthesis

The α-methylene-β-lactone and the more broadly studied α-methylene-γ-butyrolactone moieties are found in a number of natural products that exhibit significant biological activity, including antimicrobial and antifungal properties. nih.govnih.gov This inherent bioactivity makes them attractive scaffolds for the development of new agricultural chemicals. The α,β-unsaturated carbonyl system is a key pharmacophore, acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in enzymes, leading to the inhibition of essential life processes in pests and pathogens. nih.gov

A number of synthetic derivatives of α-methylene-γ-butyrolactones have been synthesized and tested for their fungicidal activity against various plant pathogens, with some showing promising results. nih.govnih.gov Given that 2-Oxetanone, 4-methyl-3-methylene- shares the same reactive α,β-unsaturated lactone functionality, it represents a promising, albeit less explored, starting point for the synthesis of novel pesticides. Its potential as a building block for new agrochemicals warrants further investigation.

Advanced Spectroscopic and Chromatographic Characterization of 2 Oxetanone, 4 Methyl 3 Methylene and Its Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 2-Oxetanone, 4-methyl-3-methylene-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the carbon skeleton, the position of substituents, and stereochemical relationships.

For 2-Oxetanone, 4-methyl-3-methylene-, the expected ¹H NMR spectrum would feature distinct signals corresponding to the methyl group (CH₃), the methine proton (CH) at the 4-position, and the two protons of the exocyclic methylene (B1212753) group (=CH₂). The chemical shifts and coupling patterns of these protons would be characteristic of the strained β-lactone ring system. Similarly, the ¹³C NMR spectrum would confirm the presence of the carbonyl carbon, the quaternary and methine carbons of the ring, and the carbons of the methyl and methylene groups.

While specific spectral data for 2-Oxetanone, 4-methyl-3-methylene- is not widely published, analysis of related derivatives provides insight. For instance, the diketene-acetone adduct, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, has been characterized by ¹H NMR, confirming its structure. acs.org Another derivative, 2,6-dimethyl-4H-1,3-dioxin-4-one, shows characteristic signals in deuterated chloroform (B151607) (CDCl₃) that define its structure. acs.org In general synthetic procedures for related heterocyclic compounds, NMR is considered a critical tool for monitoring reaction progress and ensuring the correct substitution patterns of the final products.

Table 1: Representative ¹H NMR Data for a Derived Dioxinone Compound

Compound Solvent Chemical Shift (δ) and Multiplicity

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and elemental composition of 2-Oxetanone, 4-methyl-3-methylene-, and to gain structural information through the analysis of its fragmentation patterns. The computed molecular weight of 2-Oxetanone, 4-methyl-3-methylene- (C₅H₆O₂) is 98.10 g/mol . nih.gov Electron ionization (EI) is a common technique used for such analyses.

Upon ionization, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation of the strained lactone ring is expected to produce characteristic daughter ions. Analysis of related β-lactones, such as 2-Oxetanone, 4-methylene- (diketene) and 2-Oxetanone, 4-methyl- (β-butyrolactone), provides a basis for predicting these patterns. nist.govnist.gov For example, the mass spectrum of the derivative 2,6-dimethyl-4H-1,3-dioxin-4-one shows a molecular ion peak at m/e 128, with major fragments observed at m/e 85 and a base peak at m/e 43. acs.org This data is crucial for confirming the identity of reaction products and intermediates.

Table 2: Mass Spectrometry Data for 2-Oxetanone, 4-methyl-3-methylene- and a Derived Compound

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Spectrum Data (m/z)
2-Oxetanone, 4-methyl-3-methylene- C₅H₆O₂ 98.10 nih.gov Data available via NIST GC-MS. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 2-Oxetanone, 4-methyl-3-methylene-, the most characteristic absorption band would be the carbonyl (C=O) stretching vibration of the β-lactone ring. Due to the high ring strain, this peak is expected to appear at a significantly high wavenumber, typically above 1800 cm⁻¹.

Further characteristic peaks would include those for the C=C stretching of the exocyclic methylene group and various C-H and C-O stretching and bending vibrations. IR spectra are available for the parent compound, 2-Oxetanone, 4-methylene- (diketene), and the saturated analogue, 2-Oxetanone, 4-methyl-, which serve as excellent references. nist.govnist.gov The IR spectrum of the derivative 2,6-dimethyl-4H-1,3-dioxin-4-one has also been reported, showing characteristic absorptions for its structure. acs.org This technique is essential for confirming the presence of the key lactone functional group during synthesis.

Table 3: Key IR Absorption Regions for β-Lactones and Related Structures

Functional Group Compound Type Approximate Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch β-Lactone >1800
Carbonyl (C=O) Stretch Dioxinone Derivative acs.org ~1740 (converted from 5.75 µm)
Alkene (C=C) Stretch Exocyclic Methylene ~1650

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic methods are vital for separating 2-Oxetanone, 4-methyl-3-methylene- from starting materials, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is well-suited for the analysis of volatile compounds like β-lactones. nist.govnist.gov It allows for the separation of components in a mixture and their subsequent identification and quantification. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for monitoring the progress of reactions in the liquid phase. For syntheses involving 2-Oxetanone, 4-methyl-3-methylene- or its derivatives, reverse-phase HPLC using gradients such as methanol-water can be employed to track the consumption of reactants and the formation of products. Thin-Layer Chromatography (TLC) is also frequently used for rapid, qualitative monitoring of reaction progress.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the ultimate method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its structure. This technique yields exact data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform X-ray crystallography, a single crystal of high quality is required. While obtaining such a crystal for a reactive or liquid compound like 2-Oxetanone, 4-methyl-3-methylene- can be challenging, the structural determination of a solid derivative can confirm the core molecular framework. For example, the 3D structure of the related compound 2-Oxetanone, 4-methylene- (diketene) is available, providing insight into the geometry of the β-lactone ring. nist.gov If a crystal structure for 2-Oxetanone, 4-methyl-3-methylene- were obtained, it would definitively confirm the planarity of the lactone ring and the precise spatial orientation of the methyl and methylene substituents. The technique is considered the gold standard for structural confirmation in chemical research.

Emerging Research Directions and Future Perspectives in 2 Oxetanone, 4 Methyl 3 Methylene Chemistry

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Chemoselectivity

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly for the construction of biologically active molecules. For 2-Oxetanone, 4-methyl-3-methylene-, which possesses a stereocenter at the 4-position, the development of catalytic systems that can achieve high stereoselectivity is a critical research frontier.

Future research will likely focus on the application of asymmetric catalysis to the synthesis of this lactone. This could involve the catalytic, enantioselective carbonylation of appropriately substituted epoxides. While the carbonylation of vicinally disubstituted epoxides to form β-lactones is a known transformation, achieving high regioselectivity and enantioselectivity remains a challenge. acs.org The development of new chiral catalysts, potentially based on modular ligand frameworks like salen, could provide a solution, allowing for the selective synthesis of either enantiomer of 4-methyl-2-oxetanone, which can then be converted to the target α-methylene lactone. acs.org

Another promising avenue is the use of organocatalysis. Chiral amines or phosphines could potentially catalyze the formation of the α-methylene-β-lactone ring system from acyclic precursors with high enantiopurity. The table below summarizes potential catalytic strategies that could be explored for the stereoselective synthesis of 2-Oxetanone, 4-methyl-3-methylene-.

Catalytic ApproachPotential PrecursorsKey ChallengeDesired Outcome
Asymmetric Epoxide Carbonylation(R)- or (S)-2-methyloxirane and CORegio- and enantioselectivityEnantiopure 4-methyl-2-oxetanone
Organocatalytic CyclizationAcyclic hydroxy acids or their derivativesControl of ring closure and stereocenterDirect enantioselective synthesis
Enzymatic Resolution/DesymmetrizationRacemic 4-methyl-2-oxetanone or a prochiral precursorEnzyme screening and optimizationKinetically resolved or desymmetrized product

The chemoselectivity of reactions involving 2-Oxetanone, 4-methyl-3-methylene- is another area ripe for investigation. Due to the presence of two electrophilic sites (the carbonyl carbon and the β-carbon of the Michael system), selective reactions with nucleophiles are sought after. nih.gov Catalytic systems that can direct a nucleophile to one site over the other, perhaps through temporary coordination or activation, would significantly expand the synthetic utility of this lactone.

Exploration of Unconventional Reaction Pathways for Diversification of Derived Structures

The high reactivity of the strained β-lactone ring and the conjugated exo-methylene group in 2-Oxetanone, 4-methyl-3-methylene- opens the door to a variety of unconventional reaction pathways. Moving beyond standard Michael additions and nucleophilic acyl substitutions will be key to diversifying the range of accessible molecular architectures.

Cycloaddition Reactions: The electron-deficient exocyclic double bond is an ideal dienophile for Diels-Alder reactions. While this has been demonstrated for other α-methylene-β-lactones, a systematic study with 2-Oxetanone, 4-methyl-3-methylene- and a diverse range of dienes would be highly valuable. acs.org This could lead to complex spirocyclic and fused-ring systems. Furthermore, [2+2] and [3+2] cycloadditions could provide access to novel cyclobutane (B1203170) and cyclopentane-fused β-lactones, respectively.

Ring-Opening Polymerization (ROP): The ring strain of the oxetanone core makes it a suitable monomer for ROP. This could lead to the synthesis of novel polyesters with pendant methylene (B1212753) groups along the polymer backbone. These pendant groups would be available for post-polymerization functionalization, allowing for the creation of materials with tailored properties. The stereochemistry of the 4-methyl group could also influence the polymer's properties, making the synthesis of isotactic or syndiotactic polymers from enantiopure monomers an exciting prospect. rsc.org

Decarboxylative Transformations: The β-lactone ring can undergo decarboxylation under thermal or catalytic conditions to generate allenes or other unsaturated compounds. Exploring these reactions for 2-Oxetanone, 4-methyl-3-methylene- could provide a novel entry into chiral allenes, which are valuable intermediates in organic synthesis.

The following table highlights some potential unconventional reaction pathways and the resulting structural motifs.

Reaction PathwayPotential Reactant(s)Resulting Structure
Diels-Alder CycloadditionConjugated dienesSpirocyclic or fused cyclohexene-β-lactones
[2+2] CycloadditionAlkenes, alkynesCyclobutane-fused β-lactones
Ring-Opening PolymerizationCatalytic initiatorFunctional polyesters
Catalytic DecarboxylationTransition metal catalystChiral allenes

Integration into Multi-Component Reaction Sequences for Increased Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a powerful tool for increasing synthetic efficiency and reducing waste. tcichemicals.com The high reactivity of 2-Oxetanone, 4-methyl-3-methylene- makes it an excellent candidate for inclusion in MCRs.

An emerging area of research is the design of MCRs where this lactone acts as a key building block. For instance, a sequence could be envisioned where a nucleophile adds to the Michael acceptor, and the resulting enolate is trapped in situ by an electrophile. This would rapidly build molecular complexity around the β-lactone core.

Another possibility is to use the lactone in a Passerini or Ugi-type reaction. While these reactions typically involve isocyanides, aldehydes/ketones, and carboxylic acids, the unique reactivity of the β-lactone could allow it to participate in novel MCRs, leading to the formation of highly functionalized and structurally diverse molecules. The development of such reactions would be a significant advance in the synthetic chemistry of this compound class.

Advancements in Sustainable and Green Chemistry Approaches for 2-Oxetanone, 4-methyl-3-methylene- Synthesis

The principles of green chemistry are increasingly important in modern synthetic planning. For 2-Oxetanone, 4-methyl-3-methylene-, future research will undoubtedly focus on developing more sustainable synthetic routes.

A major goal is the synthesis of this lactone from renewable feedstocks. While the synthesis of related α-methylene-γ-butyrolactones from biomass-derived itaconic acid is well-established, similar routes to the β-lactone are less developed. researchgate.net Research into the conversion of bio-based platform chemicals, such as lactic acid or 3-hydroxybutyrate, into 2-Oxetanone, 4-methyl-3-methylene- would be a significant step towards a more sustainable production process.

The use of greener reaction conditions is another important aspect. This includes the use of non-toxic and renewable solvents, catalytic methods to reduce waste, and energy-efficient processes. For example, gas-phase catalytic reactions could offer a more sustainable alternative to traditional solvent-based syntheses. justia.com The development of solid-supported catalysts that can be easily recovered and reused would also contribute to the green credentials of the synthesis.

The table below outlines potential green chemistry strategies for the synthesis of 2-Oxetanone, 4-methyl-3-methylene-.

Green Chemistry StrategyPotential ApproachBenefit
Renewable FeedstocksConversion of lactic acid or 3-hydroxybutyrateReduced reliance on fossil fuels
Catalytic MethodsHeterogeneous or recyclable catalystsMinimized waste, easier purification
Green SolventsUse of water, supercritical CO2, or bio-solventsReduced environmental impact
Energy EfficiencyMicrowave-assisted or flow chemistry synthesisFaster reaction times, lower energy consumption

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-3-methylene-2-oxetanone, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of 4-methyl-3-methylene-2-oxetanone typically involves cyclization of substituted β-hydroxy acids or ketene dimerization. For example, thermal dehydration of 3-hydroxy-4-methylpent-3-enoic acid under controlled anhydrous conditions (e.g., using P₂O₅ as a catalyst) can yield the target compound. Reaction temperature (120–150°C) and solvent polarity significantly affect product purity. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm lactone ring formation and methyl/methylene substituents .

Q. How can researchers safely handle 4-methyl-3-methylene-2-oxetanone given its reactivity and toxicity?

  • Methodological Answer : Due to its classification as a flammable liquid (Category 3) and potential carcinogen (Category 2), handling requires inert-atmosphere gloveboxes, fume hoods, and PPE (nitrile gloves, lab coats). Storage should be in airtight containers at ≤4°C to minimize hydrolysis. Safety protocols align with GHS guidelines for β-lactones, including spill containment with vermiculite and emergency neutralization using sodium bicarbonate .

Q. What spectroscopic techniques are most reliable for characterizing the structural features of 4-methyl-3-methylene-2-oxetanone?

  • Methodological Answer :

  • ¹H NMR : Look for a deshielded lactone carbonyl proton (δ 4.5–5.0 ppm) and methyl/methylene protons (δ 1.2–1.5 ppm and δ 4.8–5.2 ppm, respectively).
  • IR : A strong carbonyl stretch at ~1800–1850 cm⁻¹ confirms the lactone ring.
  • GC-MS : Use helium carrier gas and low-polarity columns (e.g., DB-5) to resolve degradation byproducts .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of 4-methyl-3-methylene-2-oxetanone in ring-opening polymerization?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model nucleophilic attack at the β-carbon of the lactone ring. Key parameters include activation energy barriers for nucleophiles (e.g., amines, alcohols) and steric effects from the methyl/methylene groups. Compare theoretical results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. What experimental strategies resolve contradictions between observed and theoretical thermochemical data (e.g., enthalpy of formation) for 4-methyl-3-methylene-2-oxetanone?

  • Methodological Answer : Discrepancies between experimental ΔfH° (e.g., -329.9 kJ/mol from combustion calorimetry ) and computational values (e.g., CBS-QB3) may arise from solvent effects or impurities. Use high-purity samples (>99%) and cross-validate with gas-phase photoionization mass spectrometry. Calibrate instruments using reference compounds like ethylene carbonate .

Q. How does the methyl/methylene substitution pattern influence the compound’s biological activity (e.g., antiviral potential)?

  • Methodological Answer : The methyl group enhances steric hindrance, reducing nucleophilic attack rates compared to unsubstituted β-lactones. For antiviral studies, design cell-based assays (e.g., plaque reduction neutralization tests) with controlled pH (6.5–7.5) to evaluate virion inactivation efficiency. Compare with β-propiolactone (CAS 57-57-8), a known viral inactivator, to benchmark activity .

Q. What degradation pathways dominate under environmental conditions, and how can they be monitored analytically?

  • Methodological Answer : Hydrolysis dominates in aqueous media, forming 3-hydroxy-4-methylpent-3-enoic acid. Use HPLC with UV detection (λ = 210 nm) or LC-MS to track degradation products. For photolytic degradation, employ accelerated aging studies under UV light (254 nm) and analyze via GC-MS with electron ionization .

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